2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is a complex organic compound with the CAS Number 1047666-69-2 and a molecular weight of 297.31 g/mol. The molecular formula is C₁₃H₁₉N₃O₅. This compound features a unique structure that incorporates both pyridine and amino functional groups, making it of interest in various scientific fields, particularly medicinal chemistry.
This compound can be classified as an amino acid derivative due to the presence of both amino and carboxylic acid functionalities. It is derived from structures that are often studied for their biological activity, particularly in the context of drug design and development.
The synthesis of 2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid typically involves several steps, including:
The synthesis requires careful control of reaction conditions such as temperature, pH, and concentration to ensure high yields and purity of the final product. Techniques like High-Performance Liquid Chromatography (HPLC) may be utilized for purification.
The molecular structure of 2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid includes:
The compound's structural data can be represented in various forms, including:
CC(C(=O)NCCOCCO)C(=O)N1=CC=CN=C1
InChI=1S/C13H19N3O5/c14-10(13(17)18)9(15)8(16)7-19-5-6-20/h7,9,14H,5-6,15H2,1-4H3,(H,17,18)/t9-/m0/s1
This compound can participate in various chemical reactions typical for amino acids and derivatives:
Reactions involving this compound may require specific catalysts or reagents to facilitate desired transformations while minimizing side reactions.
The mechanism by which 2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid exerts its effects is not fully elucidated but is likely related to its interactions with biological targets such as enzymes or receptors involved in metabolic pathways.
Studies may explore its binding affinity to specific proteins or enzymes, potentially using techniques like molecular docking or kinetic assays to assess its biological activity.
While specific physical properties such as density and boiling point are not readily available, general characteristics include:
This compound is expected to exhibit typical reactivity associated with amino acids, including:
The primary applications of 2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid lie in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: